N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with potential implications in medicinal chemistry. Its chemical structure suggests it may interact with biological systems, making it a candidate for further research in pharmacology. The compound's molecular formula is , and its molecular weight is approximately 412.87 g/mol. The compound is classified under the category of benzo[d]oxazole and benzo[d]thiazole derivatives, which are known for their diverse biological activities, including antifungal and anticancer properties .
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, related compounds have been synthesized through methods such as:
Technical details regarding yields, reaction conditions (temperature, time, solvents), and purification methods (like recrystallization or chromatography) would be necessary for a comprehensive understanding of the synthesis process.
The molecular structure of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can be detailed as follows:
The InChI key for this compound is InChI=1S/C21H21N4O3/c22-15-5-1-2-6-16(15)24-20(28)19(27)23-13-14-9-11-26(12-10-14)21-25-17-7-3-4-8-18(17)29-21/h1-8,14H,9-13H2,(H,23,27)(H,24,28).
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions due to its functional groups:
These reactions can be explored further to understand their implications in drug design and development.
Data from related compounds suggest that structural features significantly influence their biological interactions and potency .
The physical and chemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide are crucial for understanding its behavior in different environments:
N-((1-(benzo[d]oxazol-2-y)piperidin-4-y)methyl)benzo[d]thiazole-2-carboxamide has potential applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5